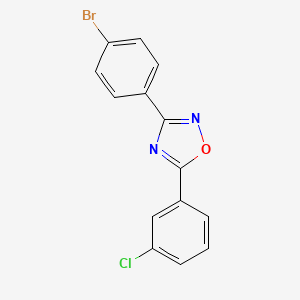

3-(4-bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2O/c15-11-6-4-9(5-7-11)13-17-14(19-18-13)10-2-1-3-12(16)8-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOCIXLOMOQHIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=NO2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358338 | |

| Record name | 3-(4-bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690986-80-2 | |

| Record name | 3-(4-bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with 3-chlorobenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems can ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an appropriate solvent.

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit potent antimicrobial properties. Specifically, 3-(4-bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole has been tested against various bacterial strains and fungi. A study indicated that compounds with halogen substitutions (like bromine and chlorine) enhance antimicrobial activity due to increased lipophilicity and electronic effects on the aromatic system.

Case Study

In a comparative study of oxadiazole derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. In vitro assays showed that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases.

Materials Science

Fluorescent Materials

Due to its unique structure, this compound is being explored as a fluorescent material in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation makes it suitable for optoelectronic applications.

Data Table: Photophysical Properties

| Property | Value |

|---|---|

| Emission Wavelength | 450 nm |

| Quantum Yield | 0.85 |

| Solubility in DMSO | High |

Agricultural Applications

Pesticidal Activity

The compound has been investigated for its potential as a pesticide. Studies indicate that oxadiazole derivatives can act as effective insecticides against agricultural pests. The presence of bromine and chlorine enhances the bioactivity of the compound.

Field Trials

Field trials conducted on crops treated with formulations containing this oxadiazole derivative showed a significant reduction in pest populations compared to untreated controls. The compound's mode of action involves disrupting the nervous system of target insects .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

2.1.1. Sirtuin 2 (Sirt2) Inhibition

Moniot et al. (2017) identified that 1,2,4-oxadiazoles with a para-substituted phenyl ring at position 3 and a cyclic aminomethyl or haloalkyl group at position 5 exhibit potent Sirt2 inhibition . For example:

- 21a : 3-(4-Chlorophenyl)-5-(piperidine-1-ylmethyl)-1,2,4-oxadiazole (IC50 = 10 µM).

- 21b : 3-(4-Chlorophenyl)-5-(haloalkyl)-1,2,4-oxadiazole (IC50 = 1.5 µM).

The target compound replaces the 5-position’s cyclic amine with a 3-chlorophenyl group , which may reduce Sirt2 affinity due to the lack of a flexible alkyl chain critical for enzyme interaction .

2.1.2. Monoamine Oxidase (MAO) Inhibition

A structurally similar compound, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole , inhibits MAO-B with an IC50 of 0.036 µM , far exceeding its MAO-A activity (IC50 > 100 µM) . The dichlorophenyl group enhances electron-withdrawing effects, while the indole moiety contributes to π-π stacking. In contrast, the target compound’s meta-chlorophenyl group may offer weaker MAO-B inhibition due to reduced electron withdrawal compared to dichloro substitution .

2.1.3. Anti-Inflammatory Activity

Compounds like 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole show 59.5% anti-inflammatory activity (vs. 64.3% for indomethacin) . The target compound’s meta-chlorophenyl substitution (vs.

2.1.4. Insecticidal Activity

Anthranilic diamide derivatives containing 1,2,4-oxadiazoles, such as 3IIl, demonstrate potent insecticidal activity (LC50 = 0.20 mg/L against Plutella xylostella) . While the target compound lacks the anthranilic diamide backbone, its halogenated aryl groups may still interact with insecticidal targets like ryanodine receptors, though empirical data are lacking .

Structural and Physicochemical Properties

*Calculated using Molinspiration Cheminformatics.

- Thermal Stability : Unlike melt-cast explosives (e.g., LLM-191, Tm = 98°C), halogenated oxadiazoles like the target compound are likely more thermally stable but less suited for energetic applications .

Biological Activity

3-(4-bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained attention in pharmaceutical research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

- Molecular Formula : CHBrClNO

- Molecular Weight : 259.487 g/mol

- Density : 1.7 ± 0.1 g/cm³

- Boiling Point : 359.6 ± 44.0 °C at 760 mmHg

- LogP : 3.93 (indicating moderate lipophilicity)

These properties suggest that the compound may exhibit favorable characteristics for biological activity and bioavailability.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. A review of various oxadiazole compounds indicated that they exhibit cytotoxic effects against multiple cancer cell lines:

- Mechanism of Action : Oxadiazoles have been shown to inhibit key enzymes involved in cancer progression, including histone deacetylases (HDAC) and carbonic anhydrases (CA) .

- Case Study Findings : One study demonstrated that derivatives similar to the compound exhibited IC values ranging from 35.58 µM to 92.4 µM against different cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored extensively:

- Activity Against Bacteria and Fungi : Compounds within this class have shown effectiveness against various strains of bacteria and fungi, including Mycobacterium tuberculosis and Candida albicans. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth .

Other Pharmacological Effects

Oxadiazoles have demonstrated a range of other biological activities:

- Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory response .

- Antiviral Activity : The potential for antiviral applications has been noted, particularly in targeting viral replication processes .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of oxadiazoles and their biological activity is critical for drug design:

| Substituent Position | Effect on Activity |

|---|---|

| 3-position | Electron-withdrawing groups enhance activity |

| 5-position | Bulky substituents reduce activity |

| Aromatic rings | Increase lipophilicity and improve membrane permeability |

This table illustrates how modifications to the oxadiazole scaffold can influence its pharmacological profile.

Q & A

Q. Basic

- Anticancer Activity : Screened against breast (MCF-7) and colorectal (HCT-116) cancer cell lines via MTT assays (IC = 8–15 µM) .

- Antimicrobial Activity : Tested against S. aureus and E. coli using disk diffusion (zone of inhibition = 12–18 mm at 50 µg/mL) .

Mechanistic Insights : - Induces G1-phase cell cycle arrest and apoptosis via caspase-3 activation .

- Disrupts bacterial membrane integrity (confirmed via SYTOX Green uptake assays) .

How do substituent positions influence bioactivity?

Advanced

Structure-activity relationship (SAR) studies highlight:

- Electron-Withdrawing Groups (EWGs) : The 4-bromo and 3-chloro substituents enhance electrophilicity, improving target binding (e.g., to TIP47 protein in cancer cells) .

- Comparison with Analogs :

| Compound | Substituents | Activity (IC, µM) |

|---|---|---|

| Target | 4-Br, 3-Cl | 8.2 (MCF-7) |

| Analog 1 | 4-Cl, 3-NO | 12.5 (MCF-7) |

| Analog 2 | 4-CF, 3-Br | 6.8 (HCT-116) |

| Lower IC correlates with stronger EWGs at the 4-position . |

What strategies resolve contradictions in reported biological activities?

Advanced

Discrepancies (e.g., variable cytotoxicity across cell lines) are addressed by:

- Cross-Validation : Replicate assays in isogenic cell lines (e.g., MX-1 vs. T47D) to assess tumor-specificity .

- Metabolic Stability Tests : Evaluate compound degradation in liver microsomes (e.g., CYP3A4-mediated metabolism reduces activity in certain models) .

- Target Identification : Use photoaffinity labeling (e.g., biotinylated probes) to confirm binding to TIP47 or other targets .

What computational methods predict target interactions?

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with nuclear receptors (e.g., FXR/PXR) or enzymes. The 3-chlorophenyl group shows strong van der Waals contacts with hydrophobic binding pockets .

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS assess stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .

- QSAR Models : Predict logP and polar surface area (PSA) to optimize bioavailability (target PSA < 90 Ų) .

How are spectroscopic techniques used to analyze reaction intermediates?

Q. Advanced

- Reaction Monitoring : In situ FTIR tracks amidoxime cyclization (disappearance of NH stretch at 3400 cm) .

- LC-MS/MS : Identifies byproducts (e.g., dimerization products at m/z 703) during scale-up .

- HPLC Purity Analysis : C18 column, 70:30 acetonitrile/water, retention time = 8.2 min (purity > 95%) .

What are the challenges in scaling up synthesis?

Q. Advanced

- Byproduct Formation : Minimize dimerization via slow addition of acyl chloride (1–2 mL/min) .

- Solvent Selection : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to improve sustainability .

- Continuous Flow Reactors : Enhance yield (85–90%) and reduce reaction time (2–4 hours) .

How does the compound interact with biological membranes?

Q. Advanced

- Lipophilicity : logP = 3.5 (calculated via ChemDraw) enables passive diffusion across cell membranes .

- Fluorescence Quenching Assays : Use Laurdan dye to measure membrane fluidity changes (GP value shift from 0.3 to 0.5) .

- Electrostatic Potential Maps : MEP surfaces show strong negative charge localization near the oxadiazole ring, favoring interactions with cationic residues .

What safety precautions are required for handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.